Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester is a complex organic compound with notable applications in various fields of scientific research. This compound is characterized by the presence of benzoic acid, trifluoromethyl, and ethoxy groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester typically involves multiple steps. One common method involves the reaction of benzoic acid derivatives with trifluoromethyl aniline and ethoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to penetrate biological membranes, while the ester groups facilitate binding to enzymes and receptors. This compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share structural similarities but differ in their functional groups.
Trifluoromethyl compounds: Trifluoromethyl benzene and trifluoromethyl aniline are related compounds with similar chemical properties.
Uniqueness
Benzoic acid, 2-((3-(trifluoromethyl)phenyl)amino)-, 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoethyl ester stands out due to its combination of trifluoromethyl and ester groups, which confer unique reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
38004-33-0 |
---|---|
Molekularformel |
C20H19F3N2O5 |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoethyl] 2-[3-(trifluoromethyl)anilino]benzoate |
InChI |
InChI=1S/C20H19F3N2O5/c1-2-29-18(27)11-24-17(26)12-30-19(28)15-8-3-4-9-16(15)25-14-7-5-6-13(10-14)20(21,22)23/h3-10,25H,2,11-12H2,1H3,(H,24,26) |
InChI-Schlüssel |
LUTKKCRVMWQDLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(=O)COC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.